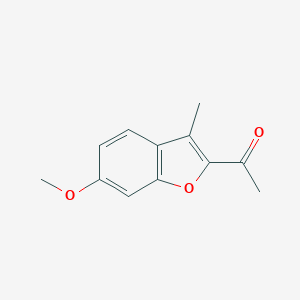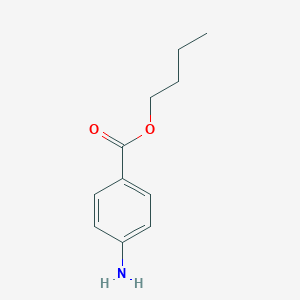![molecular formula C15H12ClNO3 B354427 2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid CAS No. 129478-20-2](/img/structure/B354427.png)
2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid” is a biochemical used for proteomics research . It has a molecular weight of 289.71 and a molecular formula of C15H12ClNO3 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C15H12ClNO3 . This indicates that the compound contains 15 carbon atoms, 12 hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms .Scientific Research Applications
Synthesis and Characterization
2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid and its derivatives, such as 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), have been explored for their potential applications in drug development due to their analgesic, anti-inflammatory, and antiplatelet activities. These compounds are being investigated as potential alternatives to existing drugs like acetylsalicylic acid (ASA), with preliminary assessments showing promise regarding COX-2 specificity and a more favorable toxicity profile (Tjahjono et al., 2022).
Degradation Studies and Environmental Impacts
Research on nitisinone, a related compound with a benzoyl structure, has provided insights into its stability and degradation pathways, which are crucial for understanding the environmental impact and stability of similar compounds (Barchańska et al., 2019).
Biological Activity of Carboxylic Acids
Studies on natural carboxylic acids and their derivatives highlight the impact of structural differences on biological activities, including antioxidant, antimicrobial, and cytotoxic effects. Such research underlines the potential of structurally similar compounds like this compound in various therapeutic applications (Godlewska-Żyłkiewicz et al., 2020).
Remediation Strategies for Environmental Contaminants
Chlorobenzenes, which share structural similarities with this compound, have been reviewed for their environmental risk, degradation pathways in soil, and potential remediation strategies. This research is relevant for understanding and mitigating the environmental impact of chlorobenzyl derivatives (Brahushi et al., 2017).
properties
IUPAC Name |
2-[(2-chlorophenyl)methylcarbamoyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c16-13-8-4-1-5-10(13)9-17-14(18)11-6-2-3-7-12(11)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADGXAYKDYFNTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=CC=C2C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(ethoxycarbonyl)amino]benzoyl}glycine](/img/structure/B354365.png)

![2-[[2-[(4-Tert-butylphenyl)sulfonylamino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B354382.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B354388.png)



![4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid](/img/structure/B354516.png)
![N-[3-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B354522.png)
![2-({4-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid](/img/structure/B354553.png)
![2-({4-Chloro-3-[(cyclohexylamino)carbonyl]-anilino}carbonyl)benzoic acid](/img/structure/B354560.png)
![2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid](/img/structure/B354562.png)
![2-[(4-{[(Tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)carbonyl]benzoic acid](/img/structure/B354564.png)
![2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid](/img/structure/B354566.png)